Product packaging for Citronellol - d6(Cat. No.:CAS No. 220687-53-6)

Citronellol - d6

Cat. No.: B591153
CAS No.: 220687-53-6
M. Wt: 162.31
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Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey through a reaction or biological system. studysmarter.co.ukwikipedia.org This method is a cornerstone of modern scientific research, providing unparalleled insights into molecular dynamics, metabolic fluxes, and reaction mechanisms. metwarebio.com The fundamental principle relies on substituting one or more atoms within a molecule with their isotopic counterparts, which are variants of an element that have the same number of protons but a different number of neutrons. studysmarter.co.ukcreative-proteomics.com This substitution creates a "labeled" compound that is chemically almost identical to the parent molecule but can be distinguished based on its unique physical properties. metwarebio.com

The detection of these isotopic labels is primarily achieved through techniques like mass spectrometry (MS), which differentiates molecules based on mass differences, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different nuclear spin properties. wikipedia.orgwikipedia.orgmusechem.com Other methods include infrared spectroscopy, which can detect shifts in molecular vibrational frequencies caused by the heavier isotope. wikipedia.org

Stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. studysmarter.co.ukwikipedia.orgsymeres.com Their use allows researchers to track the fate of molecules with high precision, making isotopic labeling indispensable for quantitative analysis, metabolic research, and drug development. studysmarter.co.ukmusechem.comsymeres.com

The Role of Deuterium in Tracing Complex Chemical and Biochemical Processes

Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful, non-radioactive tracer in chemistry, biochemistry, and environmental science. wikipedia.org It consists of one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium. ontosight.ai While it enters into the same chemical reactions as ordinary hydrogen, it often reacts more slowly. britannica.com This phenomenon, known as the kinetic isotope effect, can be exploited to study reaction mechanisms and kinetics in detail. symeres.com

In complex chemical and biochemical processes, deuterium's distinct mass allows it to be easily distinguished from hydrogen using analytical methods like mass spectrometry or infrared spectroscopy. wikipedia.org This makes deuterated compounds invaluable for several applications:

Metabolic Pathway Tracing : Researchers use deuterium-labeled compounds to follow the metabolic fate of molecules within biological systems, providing critical information on how substances are absorbed, distributed, metabolized, and excreted (ADME). musechem.comsymeres.comontosight.ai

Quantitative Analysis : Deuterated compounds are frequently used as internal standards in mass spectrometry. clearsynth.comscioninstruments.com Because they behave almost identically to their non-labeled counterparts during sample preparation and analysis but are distinguishable by their mass, they help correct for experimental variability and matrix effects, leading to highly accurate and precise quantification. clearsynth.comscioninstruments.com

Mechanistic Studies : The kinetic isotope effect introduced by deuterium helps scientists elucidate the step-by-step pathways of complex chemical reactions. symeres.com

The table below summarizes the key isotopes used for stable isotopic labeling in research.

IsotopeCommon NameTypical ApplicationDetection Method
²H DeuteriumTracer in metabolic studies, internal standards for MS, mechanistic studies. wikipedia.orgsymeres.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org
¹³C Carbon-13Metabolic flux analysis, structural characterization, internal standards. studysmarter.co.uksymeres.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org
¹⁵N Nitrogen-15Proteomics (e.g., SILAC), studies of nucleic acids and proteins. studysmarter.co.uksymeres.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org
¹⁸O Oxygen-18Mechanistic studies, metabolic research. Mass Spectrometry (MS).

Overview of Citronellol-d6 within the Monoterpenoid Research Landscape

Citronellol (B86348) is a naturally occurring acyclic monoterpenoid, recognized for its characteristic scent and found in the essential oils of plants like citronella, rose, and geranium. smolecule.commdpi.com It is a valuable molecule with known anti-inflammatory and antimicrobial properties. mdpi.com Within the landscape of monoterpenoid research, the deuterated form, Citronellol-d6, emerges as a specialized tool for advanced chemical analysis. smolecule.com

Citronellol-d6 is a derivative of citronellol where six specific hydrogen atoms have been replaced by deuterium atoms. smolecule.com This isotopic labeling makes it particularly useful for research applications that require precise tracking and quantification. smolecule.com Its primary role is as an internal standard for quantitative analysis, especially in mass spectrometry-based methods. vulcanchem.com By adding a known quantity of Citronellol-d6 to a sample, researchers can accurately measure the amount of natural, unlabeled citronellol present, even in complex mixtures like essential oils or biological matrices. vulcanchem.com

Furthermore, Citronellol-d6 is a valuable tool for investigating the metabolic pathways of monoterpene alcohols. vulcanchem.com The presence of deuterium can alter metabolic stability, often reducing the rate of degradation and potentially changing metabolite profiles, which provides insights into how compounds like citronellol are processed in biological systems. vulcanchem.cominvivochem.com

The properties of Citronellol-d6 are detailed in the table below.

PropertyValue
Product Name Citronellol-d6
Molecular Formula C₁₀H₁₄D₆O
Molecular Weight 162.30 g/mol smolecule.com
IUPAC Name 8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol smolecule.com
Parent Compound Citronellol
Primary Application Isotopic labeling for research, internal standard in quantitative analysis. smolecule.comvulcanchem.com

Properties

CAS No.

220687-53-6

Molecular Formula

C10H14D6O

Molecular Weight

162.31

Purity

95% min.

Synonyms

Citronellol - d6

Origin of Product

United States

Synthetic Methodologies for Citronellol D6 and Its Deuterated Derivatives

Strategies for Deuterium (B1214612) Incorporation in Monoterpenoid Synthesis

The synthesis of deuterated monoterpenoids like Citronellol-d6 involves various strategies to introduce deuterium atoms into the molecular framework. These methods range from the use of deuterated precursors to the application of specialized reagents and reaction conditions.

Hydrogenation of Deuterated Precursors (e.g., Geraniol-dX, Nerol-dY)

A primary and industrially significant method for producing citronellol (B86348) is the partial hydrogenation of geraniol (B1671447) or nerol (B1678202). nih.gov This process can be adapted for deuterium incorporation by using deuterated forms of these precursors. smolecule.com For instance, the synthesis of Citronellol-d2 can be achieved through the catalytic hydrogenation of geraniol or nerol using deuterium gas (D₂) in place of hydrogen gas (H₂). This reaction selectively reduces the allylic double bond.

The choice of catalyst is crucial for achieving high selectivity. Copper chromite catalysts are often employed for the selective hydrogenation of the allylic double bond in geraniol and nerol. smolecule.com Asymmetric hydrogenation using homogeneous catalysts, such as rhodium complexes with chiral ligands like BINAP, allows for the synthesis of optically pure deuterated citronellol. For example, the hydrogenation of deuterated geraniol using a Rhodium-(R)-BINAP catalyst can yield (R)-citronellol-d2 with high enantiomeric excess.

Deuterium SourceCatalystTemperature (°C)Yield (%)Purity (%)
D₂ gasCopper chromite18068.295.4
Isopropanol-d₈Copper chromite19072.597.1
Cyclohexanol-d₁₂Copper chromite17065.894.7

This table presents data on hydrogenation performance with varied deuterium sources, adapted from industrial-scale trials.

Utilization of Deuterated Reagents in Targeted Syntheses

Deuterated reagents are fundamental in the targeted synthesis of isotopically labeled compounds. clearsynth.com These reagents allow for the precise introduction of deuterium at specific positions within a molecule. dntb.gov.ua For the synthesis of Citronellol-d6, reagents like deuterium gas (D₂), deuterated solvents (e.g., D₂O), and deuterated reducing agents are employed. smolecule.comacs.org

One common method is the hydrogen isotope exchange (HIE), which is an efficient way to introduce deuterium. snnu.edu.cnnih.gov This can be catalyzed by various metals, with iridium being one of the most widely used. snnu.edu.cn For instance, silver-catalyzed H/D exchange reactions using D₂O as the deuterium source provide an efficient route to deuterated arenes and heteroarenes under neutral, mild conditions. rsc.org Pyrrolidine can also act as a catalyst for the α-position deuteration of carbonyl compounds using D₂O. nih.gov

In the context of monoterpenoid synthesis, deuterated boranes (e.g., BD₃), often generated in situ from reagents like sodium borodeuteride (NaBD₄), can be used in hydroboration-oxidation reactions to introduce deuterium.

Pyrolysis and Reduction Techniques for Deuterated Monoterpenoid Production

Pyrolysis, a thermal decomposition process, can be employed in the synthesis and rearrangement of monoterpenes. mdpi.comnih.gov For example, the pyrolysis of pinane (B1207555) can yield 3,7-dimethylocta-1,6-diene, a precursor that can be further functionalized. mdpi.com While direct deuteration via pyrolysis is less common, the resulting unsaturated products can be subsequently deuterated using standard reduction techniques. mdpi.com

Reduction techniques are central to many synthetic pathways for deuterated compounds. Following pyrolysis or other synthetic steps that generate unsaturated intermediates, reduction with deuterated reagents can be used to introduce deuterium. For example, after a pyrolysis reaction yielding an unsaturated monoterpenoid, catalytic hydrogenation with D₂ gas or reduction with a deuterated hydride reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to produce the deuterated analog. acs.org Advanced synthetic routes may involve the pyrolysis of related compounds followed by reduction using reagents such as triisobutylaluminum (B85569) or diisobutylaluminum hydride. smolecule.com

Site-Selective Deuteration Approaches in Complex Organic Molecules

Achieving site-selective deuteration in complex molecules is a significant challenge in synthetic chemistry. snnu.edu.cnnih.gov Various methods have been developed to control the position of deuterium incorporation. snnu.edu.cnnih.gov These approaches often rely on directing groups or specific catalysts to achieve high regioselectivity. snnu.edu.cn

Hydrogen isotope exchange (HIE) is a powerful tool for site-selective deuteration. snnu.edu.cnnih.gov Catalysts based on metals like iridium, palladium, rhodium, and ruthenium are commonly used to facilitate HIE, allowing for deuteration at specific C-H bonds. snnu.edu.cn For example, ortho-C-H deuteration of aromatic compounds can be achieved with high selectivity using appropriate catalysts. snnu.edu.cn

Enzymatic methods also offer a high degree of site-selectivity. chemrxiv.orgacs.orgwisc.edu Enzymes can catalyze hydrogen-deuterium exchange at specific positions in a molecule, such as the Cα and Cβ positions of amino acids. chemrxiv.orgacs.orgwisc.edu While not directly applied to Citronellol-d6 in the provided context, these biocatalytic approaches represent a growing area of research for precise isotopic labeling.

Isotopic Purity and Regioselectivity Considerations in Deuteration

The effectiveness of a deuterated compound in its application often depends on its isotopic purity and the specific location of the deuterium atoms (regioselectivity). snnu.edu.cnnih.gov High isotopic purity, often greater than 95%, is crucial for applications like heavy drugs and standards for isotope dilution mass spectrometry. nih.gov

Achieving high isotopic purity can be challenging due to factors like isotopic enrichment erosion of the deuterated source during the reaction. nih.gov Continuous-flow systems offer a solution by allowing for iterative deuteration runs and constant renewal of the isotopic source, leading to higher isotopic enrichment. nih.gov

Regioselectivity is controlled by the choice of synthetic method and catalyst. snnu.edu.cnrsc.org For example, silver-catalyzed deuteration of N-methyl anilines results in deuterium incorporation at the ortho- and para-positions. rsc.org In the synthesis of α-pinene isotopologues, different strategies were employed to selectively introduce deuterium at each available carbon atom. acs.org Careful selection of precursors and reagents, such as using CD₃Li for introducing a deuterated methyl group or LiAlD₄ for exhaustive reduction, allows for precise control over the deuteration pattern. acs.org

Green Chemistry Principles in Deuterated Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comroyalsocietypublishing.orgbridgew.edu These principles are increasingly being applied to the synthesis of deuterated compounds. scielo.org.mxresearchgate.net

Key green chemistry principles relevant to deuterated compound synthesis include:

Prevention of waste : Designing syntheses to minimize byproducts. numberanalytics.com

Atom economy : Maximizing the incorporation of all materials used in the process into the final product. numberanalytics.comroyalsocietypublishing.org

Use of safer solvents and auxiliaries : Replacing hazardous solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. royalsocietypublishing.org

Use of catalysts : Employing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions. royalsocietypublishing.org

Use of renewable feedstocks : Utilizing starting materials derived from renewable sources. numberanalytics.comresearchgate.net

In the context of deuteration, using D₂O as a safe and environmentally benign deuterium source is a key green practice. rsc.orgresearchgate.net Catalytic methods, such as the silver-catalyzed H/D exchange in D₂O, align with green chemistry principles by avoiding harsh reagents and conditions. rsc.org Furthermore, the development of biocatalytic methods for deuteration represents a significant step towards more sustainable synthesis, as enzymes operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and purification steps. chemrxiv.orgacs.orgwisc.edu

Advanced Spectroscopic Characterization Leveraging Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy of Citronellol-d6

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. researchgate.netnumberanalytics.com The introduction of deuterium (B1214612) into the citronellol (B86348) framework significantly impacts the resulting NMR spectra, providing clearer and more detailed structural information. quora.comnih.gov

Proton NMR (1H NMR) Applications in Structural Elucidation

A typical ¹H NMR spectrum of non-deuterated citronellol displays characteristic signals for its various protons. For instance, the vinyl proton, the protons of the hydroxymethyl group, and the various methyl and methylene (B1212753) groups all appear at distinct chemical shifts. chemicalbook.com In Citronellol-d6, the absence of specific proton signals directly confirms the locations of deuterium substitution.

Table 1: Representative ¹H NMR Data for Citronellol

AssignmentChemical Shift (ppm)
Vinyl H~5.10
-CH₂OH~3.67
Allylic CH₂~2.00
Methyl groups~1.68, ~1.60, ~0.90

Note: Chemical shifts can vary depending on the solvent and experimental conditions. washington.edu

Carbon-13 NMR (13C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in While the natural abundance of ¹³C is low, techniques like proton decoupling are used to simplify the spectra and enhance signal intensity. bhu.ac.in In the ¹³C NMR spectrum of Citronellol-d6, the carbons directly bonded to deuterium atoms exhibit characteristic changes. The coupling between carbon and deuterium (C-D coupling) can lead to splitting of the carbon signal into a triplet (for a CD group) or other multiplets, and these signals often show a slight upfield shift compared to their protonated counterparts due to the isotopic effect. vulcanchem.com This provides unambiguous evidence of the deuteration sites within the carbon skeleton.

Table 2: Representative ¹³C NMR Data for the Citronellol Skeleton

Carbon TypeApproximate Chemical Shift (ppm)
C=C (quaternary)~131
C=C (methine)~124
C-OH~61
Aliphatic CH, CH₂, CH₃17-40

Note: Specific assignments require detailed 2D NMR analysis.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, TOCSY, HSQC-NOESY) in Deuterated Systems

Two-dimensional (2D) NMR techniques are invaluable for unraveling complex molecular structures by revealing correlations between different nuclei. measurlabs.comblogspot.com The use of deuteration in conjunction with these techniques can further enhance their power. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu In Citronellol-d6, the absence of certain cross-peaks in the COSY spectrum, compared to the non-deuterated analogue, can confirm the positions of deuterium substitution.

TOCSY (Total Correlation Spectroscopy) extends the correlations observed in COSY to an entire spin system. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. princeton.edu This is a powerful tool for assigning both proton and carbon signals. In Citronellol-d6, the absence of an HSQC correlation for a specific carbon confirms that it is deuterated.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure. princeton.edu Deuteration can simplify NOESY spectra by reducing the number of proton signals, thereby minimizing spin diffusion and allowing for clearer observation of key spatial relationships. nih.govutoronto.ca

HSQC-NOESY is a hyphenated technique that combines the through-bond correlation of HSQC with the through-space information of NOESY. This can be particularly useful in complex, deuterated systems for unambiguous assignments and conformational analysis. rsc.org

Impact of Deuteration on Spin Diffusion and Relaxation Phenomena in NMR

The presence of deuterium in a molecule significantly alters its NMR relaxation properties. nih.gov Deuterons have a much smaller magnetic moment than protons, which leads to a reduction in dipolar interactions. utoronto.ca This has several important consequences:

Reduced Spin Diffusion: Spin diffusion is the transfer of magnetization between protons, which can complicate NOESY experiments and lead to ambiguous results, especially in larger molecules. By replacing protons with deuterons, spin diffusion pathways are effectively quenched, leading to sharper signals and more localized NOE effects. utoronto.caosti.gov This allows for more accurate distance measurements between the remaining protons.

Slower Relaxation: The replacement of protons with deuterons generally leads to longer relaxation times for neighboring nuclei. utoronto.ca For instance, the T1 relaxation time of a carbon atom will be longer if it is attached to a deuteron (B1233211) instead of a proton. utoronto.ca This can be advantageous in certain experiments, but can also lead to longer experiment times. osti.gov The reduction in relaxation rates can also lead to sharper NMR signals, which is particularly beneficial for studying larger molecules where line broadening can be a significant issue. quora.com

Mass Spectrometry (MS) Analysis of Citronellol-d6

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and isotopic composition of deuterated compounds. creative-proteomics.com

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition. researchgate.netnih.gov For Citronellol-d6, HRMS is crucial for verifying its isotopic purity. rsc.org

The molecular weight of non-deuterated citronellol (C₁₀H₂₀O) is approximately 156.27 g/mol . nist.gov In Citronellol-d6 (C₁₀H₁₄D₆O), the replacement of six hydrogen atoms with six deuterium atoms results in a molecular weight increase of approximately 6 g/mol . vulcanchem.com HRMS can precisely measure this mass difference and distinguish between molecules with different numbers of deuterium atoms (isotopologues). researchgate.netnih.gov By analyzing the relative intensities of the ion signals corresponding to the d0, d1, d2, d3, d4, d5, and d6 species, the isotopic enrichment and purity of the Citronellol-d6 sample can be accurately calculated. rsc.orgresearchgate.net

The fragmentation pattern in the mass spectrum will also be characteristic. The molecular ion peak for Citronellol-d6 will appear at M+6 compared to the unlabeled compound. vulcanchem.com Furthermore, fragment ions containing deuterium will also show a corresponding mass shift, providing additional confirmation of the labeling pattern. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Deuterated Monoterpenoids

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like monoterpenoids. nih.gov It is particularly well-suited for separating and identifying components in complex mixtures, such as essential oils. ui.ac.idchromatographyonline.com The coupling of GC with MS allows for both the separation of compounds based on their retention times and their identification based on their mass spectra. chromatographyonline.com

For deuterated monoterpenoids like Citronellol-d6, GC-MS offers high sensitivity and the ability to differentiate the labeled compound from its non-deuterated counterpart. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the molecular ion of Citronellol-d6 and its characteristic fragments, enhancing quantitative accuracy. chromatographyonline.combelnet.be

Methodologies often involve:

Headspace (HS) analysis: Particularly for volatile compounds, HS-GC-MS is a common approach. restek.com

Liquid injection: Direct liquid injection using a syringe (LI-syringe) provides a robust method for sample introduction. restek.com

Multidimensional GC (MDGC): For complex samples containing chiral isomers, enantioselective MDGC/MS can be employed to separate deuterated stereoisomers from their unlabeled counterparts. acs.orgmdpi.com

The use of deuterated internal standards, such as Citronellol-d6, is a well-established practice in quantitative GC-MS analysis to correct for variations in sample preparation and instrument response. mdpi.commdpi.com

Table 2: GC-MS Parameters for Monoterpenoid Analysis

ParameterTypical Setting/ValueSignificance for Citronellol-d6 Analysis
Column DB-5MS, SE-52, or similar non-polar to mid-polar capillary columns. acs.orgProvides good separation of monoterpenoids.
Injector Temperature 220-280 °C acs.orgmdpi.comEnsures efficient volatilization of the analyte.
Carrier Gas Helium or Hydrogen nih.govacs.orgInert gases that facilitate the movement of the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eV acs.orgA standard ionization technique that produces reproducible fragmentation patterns.
MS Detector Quadrupole, Ion Trap, or Time-of-Flight (TOF) acs.orgspectroscopyonline.comDetermines the mass-to-charge ratio of the ions.

This table presents typical parameters for GC-MS analysis of monoterpenoids, which are applicable to Citronellol-d6.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful analytical tools for the analysis of complex mixtures, especially those containing non-volatile or thermally labile compounds. creative-proteomics.com While GC-MS is often preferred for volatile monoterpenoids, LC-MS is invaluable for analyzing their derivatives or when they are present in complex biological or environmental matrices where extensive sample cleanup is not feasible. researchgate.netnih.gov

The primary advantage of LC-MS/MS is its enhanced sensitivity and specificity, which allows for the detection and quantification of trace-level components in complex samples like blood, urine, or food products. creative-proteomics.comresearchgate.net The use of deuterated internal standards is crucial in LC-MS to compensate for matrix effects, which can suppress or enhance the analyte signal. chromatographyonline.com

For the analysis of deuterated monoterpenoids, LC-MS methodologies can be tailored to the specific properties of the analyte and the complexity of the matrix. nih.gov Techniques like reversed-phase LC are commonly used, and the mass spectrometer can be set to monitor for the specific mass of Citronellol-d6. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide unambiguous elemental compositions of detected ions. nih.gov

Table 3: Comparison of LC-MS and LC-MS/MS for Complex Mixture Analysis

FeatureLC-MSLC-MS/MS
Principle Separates compounds via liquid chromatography and analyzes their mass-to-charge ratio using a single-stage mass spectrometer. creative-proteomics.comInvolves two stages of mass spectrometry, allowing for the selection of a parent ion and the analysis of its fragment ions. creative-proteomics.com
Fragmentation Data Provides molecular weight information but no fragmentation data. creative-proteomics.comProvides detailed fragmentation data for structural elucidation. creative-proteomics.com
Sensitivity & Specificity Good for routine testing and quantitative analysis of known compounds. creative-proteomics.comHigher sensitivity and specificity, ideal for trace analysis in complex matrices. spectroscopyonline.comcreative-proteomics.com
Application Purity testing, quality control, and analysis of less complex samples. creative-proteomics.comIdentification of unknown compounds, metabolite studies, and analysis of complex biological samples. creative-proteomics.com

This table outlines the key differences between LC-MS and LC-MS/MS, highlighting their respective strengths in the analysis of complex mixtures containing compounds like Citronellol-d6.

Integration of Spectroscopic Data for Comprehensive Structural and Mechanistic Insights

The most comprehensive understanding of a molecule's structure and its behavior in various processes is achieved through the integration of data from multiple spectroscopic techniques. egyankosh.ac.in For Citronellol-d6, combining the findings from MS, MS/MS, GC-MS, and LC-MS provides a powerful approach for complete structural confirmation and for gaining deep mechanistic insights. researchgate.net

The process of structure elucidation typically follows a workflow where preliminary information from techniques like LC-MS is used for initial characterization and dereplication. researchgate.net Subsequent analysis by high-resolution MS provides the accurate molecular weight and elemental composition. The fragmentation patterns obtained from MS/MS, aided by the deuterium labels in Citronellol-d6, help to piece together the molecular structure. researchgate.netresearchgate.net

When combined with NMR spectroscopy, the structural assignment can be unequivocally confirmed. The integration of these datasets is not only crucial for identifying the static structure of the molecule but also for understanding dynamic processes. For example, in biosynthetic studies, feeding organisms with deuterated precursors like deuterated mevalonates and analyzing the resulting terpenes by GC-MS allows for the detailed elucidation of biosynthetic pathways. acs.org The labeling patterns observed in the final products reveal specific enzymatic reactions and rearrangements.

This integrated spectroscopic approach, leveraging the unique signature of the deuterium label in Citronellol-d6, is essential for advancing our knowledge of its chemical and biological properties.

Applications of Citronellol D6 in Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This change in rate is primarily due to the difference in mass between the isotopes, which affects the vibrational frequencies of chemical bonds. Heavier isotopes like deuterium (B1214612) form stronger bonds that require more energy to break, often leading to a slower reaction rate. wikipedia.org The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. wikipedia.org

Deuterium Isotope Effects in Monoterpenoid Conversions

The biosynthesis and chemical conversion of monoterpenoids are complex processes involving multiple steps and intermediates. Citronellol-d6 is instrumental in dissecting these pathways. For instance, in the enzymatic cyclization of monoterpenes, deuterium substitution can reveal the regiospecificity and isotope effects of proton transfers. Studies on monoterpene cyclases using deuterated substrates have helped determine the stereochemistry of elimination reactions in the formation of limonene (B3431351). researchgate.net

In non-enzymatic conversions, such as the acid-catalyzed cyclization of citronellal, the use of deuterated analogues can help differentiate between proposed mechanisms. By analyzing the distribution of deuterium in the products, researchers can trace the fate of specific hydrogen atoms throughout the reaction, providing evidence for or against proposed intermediates and transition states.

SubstrateEnzyme/CatalystObserved EffectImplication
Geranyl-d6-diphosphatePinene and Bornyl PP CyclasesRemote isotope effects (kH/kD = 1.16-1.27)Initial cyclization is part of the rate-determining step. researchgate.net
Geranyl-d4-diphosphate(+)- and (-)-Pinene CyclasesIntramolecular isotope effects (kH/kD = 2.3-5.9)Elucidates methyl-methylene elimination in limonene biosynthesis. researchgate.net
Deuterated 5α-cholest-7-en-3β-olZea mays 5-DESIntermolecular deuterium KIE on V and V/KC6α-H bond cleavage is partially rate-limiting. nih.gov

This table provides examples of how deuterium isotope effects are used to study reaction mechanisms in terpenoid chemistry.

Stereochemical Aspects of Reactions Probed with Citronellol-d6

The stereochemical outcome of a reaction is a critical piece of information for understanding its mechanism. lumenlearning.com Citronellol-d6, with its defined stereochemistry and isotopic labeling, is an excellent probe for stereochemical studies. When a reaction occurs at a chiral center, the use of a deuterated substrate can help determine whether the reaction proceeds with retention or inversion of configuration, or if it leads to racemization. lumenlearning.com

For example, in the synthesis of pheromones, the absolute configuration of the final product is crucial for its biological activity. nih.gov Enantioselective syntheses starting from chiral precursors like (S)-citronellal have been used to establish the absolute configuration of natural pheromones. By comparing the biological activity of the synthesized enantiomers, researchers can determine the stereochemistry of the active compound. nih.gov

Tracing Reaction Intermediates Using Deuterated Analogues

The detection and characterization of transient reaction intermediates are often challenging. researchgate.net Deuterium labeling, as in Citronellol-d6, provides a powerful method for tracing the pathways of these fleeting species. By following the position of the deuterium atoms from the reactant to the product, chemists can infer the structure of intermediates that are not directly observable.

In the study of monoterpene cyclizations, supramolecular catalysts have been shown to prevent the capture of reactive carbocationic intermediates by water, a common side reaction in aqueous solutions. researchgate.net The use of deuterated substrates in these systems can confirm that the reaction proceeds through the desired pathway without undergoing hydration. researchgate.net

Mechanistic Studies of Catalytic Processes Involving Citronellol-d6 (e.g., Hydrogenation, Oxidation)

Catalytic reactions, such as hydrogenation and oxidation, are fundamental transformations in organic synthesis. uma.ac.idrsc.org Understanding the mechanisms of these reactions is essential for developing more efficient and selective catalysts. Citronellol-d6 can be employed to investigate these mechanisms in several ways.

In catalytic hydrogenation, the use of deuterium gas (D₂) or deuterated substrates can reveal details about the addition of hydrogen across a double bond. nih.gov For instance, the stereochemistry of the addition (syn or anti) can be determined by analyzing the deuterated product. Furthermore, kinetic isotope effects can indicate whether the C-H (or C-D) bond formation is the rate-determining step. nih.gov Studies on the hydrogenation of citral (B94496) to citronellol (B86348) have explored various catalysts and reaction conditions to optimize selectivity. researchgate.net The mechanism often involves the transfer of hydrogen from a source to the substrate, and deuterated analogues can help elucidate this transfer process. researchgate.net

In catalytic oxidation, Citronellol-d6 can be used to probe the mechanism of oxygen insertion and C-H bond activation. For example, in the oxidation of citronellol using titanosilicate catalysts, the primary reaction is the epoxidation of the C=C double bond. mdpi.comresearchgate.net Using a deuterated substrate could help determine if there are any secondary isotope effects on the rate of epoxidation or if any side reactions involving C-H bond cleavage are occurring.

Catalytic ProcessCatalyst SystemMechanistic Insight from Deuterium Labeling
Hydrogenation of KetonesBase-catalyzedRapid isotope exchange between D₂ and solvent observed. nih.gov
Hydrogenation of CitralRu complexes in H₂O/PEGElucidation of hydrogen transfer mechanism. researchgate.net
Oxidation of CitronellolTitanosilicate catalystsDetermination of preferred oxidation pathway (epoxidation). mdpi.comresearchgate.net

This table illustrates the application of deuterated compounds in studying the mechanisms of catalytic hydrogenation and oxidation.

Investigation of Polymerization Mechanisms with Deuterated Monoterpenoid Monomers

Terpenes and their derivatives are increasingly being explored as renewable monomers for the synthesis of bio-based polymers. mdpi.comnih.gov The polymerization of these monomers can proceed through various mechanisms, including radical, ionic, and coordination polymerization. mdpi.com Deuterated monoterpenoid monomers, derived from compounds like Citronellol-d6, are valuable tools for investigating these polymerization mechanisms.

In radical polymerization, for example, the termination mechanism (combination vs. disproportionation) can be investigated by analyzing the molecular weight distribution of the resulting polymer. researchgate.net The use of deuterated monomers can provide additional insights into the kinetics and mechanism of the polymerization process. For instance, kinetic isotope effects can be measured for the propagation and termination steps.

Furthermore, the structure of the resulting polymers can be characterized in detail using techniques like NMR spectroscopy. researchgate.net The presence of deuterium at specific positions in the monomer unit can aid in the assignment of NMR signals and provide information about the polymer's microstructure. The synthesis of polymers from renewable resources like terpenes is a growing field, and mechanistic studies using deuterated monomers will play a crucial role in advancing this area. nottingham.ac.uk

Analytical Chemistry Applications of Citronellol D6 As an Isotopic Standard

Stable Isotope Dilution Assay (SIDA) in Quantitative Analysis

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. The ideal internal standard is an isotopically labeled version of the analyte, as it shares nearly identical chemical and physical properties. mdpi.com This ensures that the standard behaves similarly to the analyte during sample preparation, extraction, and analysis, thereby compensating for any losses or variations that may occur. nih.gov Citronellol-d6 is particularly well-suited for this role in the analysis of monoterpenoids.

Precision and Accuracy Enhancement in Trace Analysis

The use of deuterated standards like Citronellol-d6 in SIDA significantly enhances the precision and accuracy of trace analysis. nih.gov By adding a known amount of Citronellol-d6 to a sample at the beginning of the analytical process, any subsequent variations in sample volume, injection volume, or instrument response will affect both the analyte and the standard equally. chromforum.org This ratiometric measurement corrects for procedural errors and matrix effects, which are common challenges in the analysis of complex materials such as biological fluids, environmental samples, and food products. mdpi.comnih.gov The result is a more robust and reliable quantification, even at very low concentration levels. For instance, SIDA methods have demonstrated the ability to quantify compounds at levels below their aroma threshold in wine, with relative standard deviations typically below 5%. nih.gov

Quantification of Monoterpenoids in Complex Matrices

Monoterpenoids, including compounds like geraniol (B1671447), linalool, and citronellol (B86348) itself, are frequently found in complex matrices such as essential oils, wine, and biological samples. smolecule.comresearchgate.netui.ac.id Quantifying these volatile compounds accurately can be challenging due to their similar chemical structures and the presence of interfering substances. researchgate.net Citronellol-d6, when used as an internal standard in SIDA, enables the precise quantification of these monoterpenoids. hopsteiner.deresearchgate.net For example, in the analysis of wine, where the matrix is notoriously complex, polydeuterated internal standards are crucial for achieving accurate results in methods like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). mdpi.comnih.gov The use of a deuterated analogue like Citronellol-d6 helps to account for matrix effects stemming from variations in ionic strength, ethanol (B145695) content, and pH. nih.gov

Internal Standard Applications in Chromatography-Mass Spectrometry

The combination of chromatography for separation and mass spectrometry for detection is a cornerstone of modern analytical chemistry. gcms.cz In these techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are essential for reliable quantification. nih.gov Citronellol-d6 is an excellent internal standard for these applications due to its structural similarity to other monoterpenoids and its distinct mass spectrometric signature. vulcanchem.com

GC-MS/MS Method Development for Quantitation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. nih.gov In the development of quantitative GC-MS/MS methods for monoterpenoids, Citronellol-d6 can be used to optimize and validate the analytical procedure. epa.gov The selection of an appropriate internal standard is a critical step in method development. nih.gov By monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated standard, the method can achieve high levels of specificity, minimizing interferences from the sample matrix. nih.gov This approach has been successfully applied to the determination of various compounds in complex samples, achieving good linearity with correlation coefficients often exceeding 0.99. nih.gov

LC-MS/MS in High-Throughput Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a key technology for high-throughput analysis, particularly in fields like pharmaceutical research and clinical diagnostics. spectroscopyonline.comnih.gov The speed of analysis, often completing a sample in minutes or even seconds, necessitates robust and reliable quantification strategies. spectroscopyonline.comlcms.cz The use of stable isotope-labeled internal standards like Citronellol-d6 is critical in these high-throughput LC-MS/MS assays to ensure data quality. nih.gov Automated 96-well extraction techniques, combined with fast LC separations, can significantly increase sample throughput. nih.gov In such automated workflows, the consistent addition of an internal standard like Citronellol-d6 helps to correct for any variability introduced during the high-speed sample processing and analysis, ensuring the accuracy of quantitative results across large batches of samples. chemrxiv.org

Quality Control and Reference Material Development for Monoterpenoid Analysis

Ensuring the quality and authenticity of products containing monoterpenoids, such as essential oils and fragrances, requires accurate analytical methods and certified reference materials. hpc-standards.comresearchgate.net Citronellol-d6 plays a role in the development and validation of these methods and can be used in the preparation of reference materials. High-purity reference materials are essential for calibrating instruments and validating analytical procedures to meet regulatory standards. hpc-standards.com The development of such materials often involves rigorous testing and characterization, where isotopically labeled standards can be used to verify concentrations and ensure the accuracy of the final product. The availability of well-characterized reference materials, in turn, supports the quality control of industrial products and facilitates inter-laboratory comparisons, ensuring consistency and reliability in monoterpenoid analysis worldwide. iaea.org

Investigation of Biochemical Transformations and Metabolic Pathways Using Deuterated Citronellol

Tracing Enzymatic Reaction Mechanisms in in vitro and in silico Models

The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes deuterated compounds like Citronellol-d6 excellent tracers for mechanistic studies. vulcanchem.com When introduced into an enzymatic assay, the deuterium (B1214612) labels act as reporters, allowing scientists to follow the substrate's transformation, identify transient intermediates, and understand the sequence of catalytic events.

Deuterium labeling is instrumental in definitively mapping the conversion of a substrate to its products. The increased mass imparted by deuterium allows for the easy differentiation of the labeled molecule and its metabolites from the endogenous, unlabeled pool using mass spectrometry (MS).

A key example of this application is in the study of rose oxide biosynthesis in Pelargonium graveolens (geranium). By conducting feeding experiments with specifically labeled [1,1-²H₂, ¹⁸O]citronellol, researchers were able to elucidate the pathway to this valuable fragrance compound. The analysis of the resulting rose oxide stereoisomers revealed a labeling pattern consistent with a mechanism involving the enzymatic oxidation of citronellol (B86348) at the allylic position to form a diol intermediate. This intermediate subsequently undergoes cyclization to yield cis- and trans-rose oxide, crucially retaining the labeled oxygen atom from the precursor. ebi.ac.uk This demonstrated that the pathway proceeds through oxidation followed by cyclization, rather than a direct cyclization mechanism.

Table 1: Tracing the Biosynthesis of Rose Oxide Using Labeled Citronellol

Precursor Model Organism Key Finding Implied Mechanism
[1,1-²H₂, ¹⁸O]Citronellol Pelargonium graveolens Labeled oxygen and deuterium were retained in the final rose oxide products. Enzymatic allylic oxidation of citronellol to a diol intermediate, followed by intramolecular cyclization. ebi.ac.uk

Similarly, studies using deuterated geraniol (B1671447), a direct precursor to citronellol, have been crucial in mapping the metabolic network in grape species (Vitis vinifera). These experiments have shown that geraniol is converted into a variety of other monoterpenoids, including citronellol, through distinct enzymatic reactions such as reduction and isomerization. nih.gov

Many enzymatic reactions are characterized by high degrees of stereoselectivity (preference for one stereoisomer) and regioselectivity (preference for reaction at a specific site on the molecule). Isotopic labeling is a refined technique for probing these specificities.

In the context of monoterpenoid metabolism, feeding experiments in grape mesocarp with deuterium-labeled geraniol demonstrated a clear stereoselective reduction to (S)-citronellol. nih.gov This indicates that the reductase enzyme involved is specific for producing the (S)-enantiomer, which has distinct aromatic properties. Furthermore, studies on biotransformations by yeasts have shown that the reduction of geraniol is stereospecific, yielding 100% of the (R)-enantiomer of citronellol, highlighting how different organisms can possess enzymes with opposite stereochemical preferences. mdpi.com

The enzymes responsible for citronellol biosynthesis in pelargoniums, identified as belonging to the PRISE (progesterone 5β-reductase and/or iridoid synthase-like enzymes) family, also exhibit contrasting stereoselectivities. Despite having very similar protein sequences, different PRISE homologs can produce either mainly (S)-citronellal or a racemic mixture of (R)- and (S)-citronellal from the precursor citral (B94496). nih.govresearchgate.net The use of a deuterated substrate like Citronellol-d6 would be invaluable in further dissecting the subsequent reduction step to citronellol, clarifying the stereochemical course of the alcohol dehydrogenases involved.

Deuterium Labeling for Mapping Substrate Conversion Pathways

Elucidation of Monoterpenoid Biotransformation Pathways in Model Organisms

Administering Citronellol-d6 to model organisms, from bacteria to plants, allows for the unambiguous identification of its metabolic products in vivo. This approach is critical for understanding how organisms process and modify monoterpenoids.

In plants, monoterpenoids undergo a wide array of biotransformations. As demonstrated in Vitis vinifera using labeled geraniol, the metabolic possibilities include stereoselective reduction to (S)-citronellol, E/Z-isomerization to nerol (B1678202), oxidation to the corresponding aldehydes (neral/geranial), and glycosylation of the alcohol groups. nih.gov The formation of glycosides is a common detoxification and storage strategy in plants. A study in Pelargonium graveolens using deuterium-labeled citronellyl diphosphate (B83284) and citronellyl beta-D-glucoside showed that glucosidically bound citronellol is translocated within the plant, indicating a transport mechanism for these compounds. ebi.ac.uk

Microbial systems also possess diverse pathways for monoterpenoid transformation. For example, the basidiomycete fungus Cystoderma carcharias transforms citronellol into 3,7-dimethyl-1,6,7-octanetriol as its main product, with 3,7-dimethyl-6,7-epoxy-1-octanol identified as a key intermediate. nih.gov The use of Citronellol-d6 in such microbial cultures would confirm these pathways and could reveal previously unidentified minor products by making them distinguishable from background metabolites.

Table 2: Observed Biotransformations of Citronellol and its Precursors in Model Organisms

Organism Precursor Observed Labeled Products/Metabolites Type of Transformation
Vitis vinifera (Grape) Deuterated Geraniol (S)-Citronellol, Nerol, Neral/Geranial, Monoterpene Glycosides Stereoselective reduction, Isomerization, Oxidation, Glycosylation nih.gov
Pelargonium graveolens Labeled Citronellol cis-/trans-Rose Oxide Allylic oxidation, Cyclization ebi.ac.uk
Cystoderma carcharias Citronellol 3,7-Dimethyl-1,6,7-octanetriol, Rose Oxide, Allylic Diols Epoxidation, Hydroxylation, Cyclization nih.gov
Rhodotorula minuta (Yeast) (L)-Citronellal (L)-Citronellol Reduction ejbiotechnology.info

Application in Metabolomics Research for Pathway Identification and Flux Analysis

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. Stable isotope labeling is a foundational technology in this field, particularly for metabolic flux analysis (MFA), which measures the rates of metabolic reactions within a biochemical network. rsc.org

By introducing Citronellol-d6 as a tracer, researchers can follow the path of the deuterium atoms as they are incorporated into downstream metabolites. This creates a distinct mass signature for all compounds derived from citronellol. Using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass shifts in the resulting metabolites can be precisely measured. This provides definitive evidence of metabolic pathways, resolving ambiguities that can arise from simply measuring static metabolite levels.

In metabolic flux analysis, the distribution of isotopic labels throughout a metabolic network over time is measured and computationally modeled. This allows for the calculation of the rate, or flux, through each enzymatic step. For example, by supplying a plant or microbial culture with Citronellol-d6 and measuring the rate at which labeled products like citronellyl acetate (B1210297) or hydroxylated derivatives appear, one could quantify the flux through the respective esterification or oxidation pathways. This quantitative understanding is essential for metabolic engineering efforts aimed at increasing the production of desirable compounds. rsc.org While detailed MFA studies specifically using Citronellol-d6 are emerging, the principles are well-established in studies of primary and secondary metabolism. rsc.orgnih.gov

Role of Citronellol D6 in Environmental Fate Research Methodologies

Tracing Biodegradation Pathways in Environmental Systems (e.g., soil, water models) Using Isotopic Labeling

Isotopic labeling with Citronellol-d6 is a powerful technique for elucidating the biodegradation pathways of this monoterpenoid in environmental matrices like soil and water. The deuterium (B1214612) atoms act as a stable, non-radioactive tag, allowing researchers to introduce the compound into a controlled environmental model (a microcosm) and trace its transformation into various metabolites by microorganisms. researchgate.net

The general aerobic biodegradation pathway for citronellol (B86348) in bacteria, such as Pseudomonas species, is known to involve the oxidation of the primary alcohol group. nih.govresearchgate.net This process typically proceeds through the following steps:

Oxidation to Aldehyde: Citronellol is first oxidized to its corresponding aldehyde, citronellal. researchgate.net

Oxidation to Carboxylic Acid: Citronellal is further oxidized to form citronellic acid. researchgate.net

Further Catabolism: The resulting acid enters central metabolic pathways for complete degradation. researchgate.net

By introducing Citronellol-d6 into soil or water samples, researchers can use advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the deuterated intermediates. nih.govresearchgate.net The mass of the deuterated products will be higher than their unlabeled counterparts, providing unambiguous confirmation that they originated from the introduced Citronellol-d6. This methodology allows for the definitive mapping of the degradation pathway and the identification of potentially persistent metabolites.

Furthermore, techniques like Stable Isotope Probing (SIP) can be employed. In SIP, after introducing Citronellol-d6, researchers can extract microbial DNA from the environmental sample. The DNA of microorganisms that have actively consumed the deuterated compound will incorporate the "heavy" isotope label. This allows for the identification of the specific microbial species responsible for the degradation, linking the catabolic pathway directly to the organisms involved. researchgate.net

Table 1: Research Findings on Monoterpene Biodegradation

Organism/SystemCompoundKey Degradation Steps/FindingsReference
Pseudomonas citronellolisCitronellolMetabolized via oxidation to citronellic acid, followed by beta-decarboxymethylation. Induction of geranyl-coenzyme A carboxylase is a key step. nih.gov
Pseudomonas mendocinaCitronellol, Citronellal, Citronellyl Acetate (B1210297)Demonstrated degradation of all three compounds. Citronellyl acetate was hydrolyzed to citronellol, which was then oxidized to citronellic acid. researchgate.net
Corynebacterium sp.Squalene (related acyclic terpenoid)Demonstrated two aerobic degradation pathways: oxidation of terminal methyl groups and hydration of the double bond to form tertiary alcohols. nih.gov
River and Soil Microbial CommunitiesCitronellolCitronellol exposure modified the growth and metabolism of bacterial populations, particularly their ability to metabolize carbohydrates. researchgate.netunizar.es

Investigation of Abiotic Transformation Mechanisms using Isotopic Probes

Beyond biological breakdown, monoterpenoids can undergo abiotic transformation through chemical and physical processes in the environment, such as reactions with atmospheric oxidants or sunlight (photodegradation). acs.org Citronellol-d6 serves as a highly effective isotopic probe to investigate these mechanisms. The use of deuterated analogues allows for precise tracking of transformation products and can provide deep insights into reaction kinetics and mechanisms. nih.gov

In atmospheric chemistry, for instance, monoterpenes are known to react with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•), contributing to the formation of secondary organic aerosols (SOA). acs.orgnih.gov By using a selectively deuterated compound like Citronellol-d6 in controlled chamber studies, scientists can unravel complex reaction pathways.

The key advantages of using Citronellol-d6 as an isotopic probe are:

Unambiguous Product Identification: Mass spectrometry can easily distinguish deuterated transformation products from the complex background matrix and from products formed by any non-deuterated citronellol present. nih.gov

Mechanistic Insights: The location of the deuterium atoms on the molecule can be strategically chosen. Observing which deuterated products are formed can reveal the specific sites on the molecule that are most reactive.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. As a result, reactions that involve breaking this bond will proceed more slowly for the deuterated compound. nih.gov Measuring this KIE can help determine the rate-limiting step of a reaction mechanism. Research on the monoterpene α-pinene has shown that using selectively deuterated precursors can significantly alter product yields, revealing the importance of multiple competing reaction pathways. nih.govacs.org

Table 2: Application of Isotopic Probes in Abiotic Transformation Studies

Transformation ProcessRole of Citronellol-d6Information GainedRelevant Analogy/Context
Atmospheric Oxidation (e.g., with •OH, O₃)Serves as a tracer in chamber studies.Identifies primary oxidation products, reveals reaction sites, and helps model complex autoxidation pathways. nih.govacs.org
Aqueous PhotodegradationActs as a labeled precursor in water exposed to simulated sunlight.Tracks the formation of photodegradation products, distinguishing them from biodegradation products. acs.org
Kinetic StudiesAllows for the measurement of the Kinetic Isotope Effect (KIE).Provides evidence for reaction mechanisms by identifying rate-determining steps involving C-H bond cleavage. nih.gov

Methodologies for Studying Environmental Persistence and Mobility of Monoterpenoids using Deuterated Analogues

Determining how long a compound persists in the environment and how it moves between air, water, and soil is fundamental to exposure assessment. europa.eu Deuterated analogues like Citronellol-d6 are central to the most accurate and reliable analytical methodologies for these studies, primarily through their use as internal standards in a technique called isotope dilution mass spectrometry (IDMS). nih.gov

Persistence Studies: To measure the persistence of citronellol in soil or water, researchers conduct dissipation studies. A known amount of citronellol is applied to a test system, and its concentration is measured over time to calculate a dissipation half-life (e.g., DT50, the time it takes for 50% of the compound to disappear). europa.eu Accurate quantification is paramount. In the IDMS method, a small, precise amount of Citronellol-d6 is added to each environmental sample at the beginning of the analytical process. nih.gov The labeled standard and the unlabeled native compound behave nearly identically during extraction, cleanup, and analysis. By measuring the ratio of the native compound to the deuterated standard with a mass spectrometer, analysts can calculate the exact concentration of the native citronellol, automatically correcting for any losses that occurred during sample preparation. cdc.gov This approach yields highly accurate and precise data, which is crucial for regulatory assessments of persistence. europa.eu

Mobility Studies: The mobility of a compound determines its potential to move within soil and leach into groundwater. This is often assessed using soil column or lysimeter studies, where water is passed through a soil core treated with the chemical of interest, and the leachate is analyzed. By using Citronellol-d6 as the tracer, researchers can precisely track its movement through the soil profile and quantify its concentration in the leachate without interference from naturally present organic compounds. This provides a clear measure of its leaching potential.

Table 3: Methodologies for Persistence and Mobility Studies Using Deuterated Analogues

Study TypeMethodologyRole of Citronellol-d6Key Parameter Measured
Environmental PersistenceIsotope Dilution Mass Spectrometry (IDMS) using LC-MS/MS or GC-MS.Used as an internal standard for highly accurate quantification.Dissipation Time (DT50, DT90) in soil and water. europa.eu
Environmental MobilitySoil column or lysimeter leaching experiments.Used as a tracer to track movement through the soil profile.Concentration in leachate; potential for groundwater contamination.
Environmental MonitoringIDMS for analysis of real-world samples (water, soil, air).Enables precise and accurate quantification of background environmental concentrations.Measured Environmental Concentration (MEC). researchgate.net

Future Perspectives and Emerging Research Directions in Deuterated Monoterpenoid Chemistry

Advancements in Stereoselective Deuteration and Isotopic Labeling Techniques

The precise installation of deuterium (B1214612) atoms at specific locations within a molecule is paramount for its effective use in research. Recent advancements in synthetic organic chemistry have provided more refined methods for the stereoselective deuteration of monoterpenoids.

Stereoselective Synthesis: The synthesis of optically pure compounds like (R)-(+)-Citronellal, a key intermediate for citronellol (B86348), highlights the importance of stereoselectivity. orgsyn.org Methodologies such as catalytic transfer hydrodeuteration are emerging as powerful techniques for site-selective and chemo-selective installation of deuterium atoms into small molecules like monoterpenoids. marquette.edu These methods offer the advantage of tunable reaction conditions and broad substrate tolerance, precluding the need for highly flammable deuterium gas by using readily available deuterium donors. marquette.edu For Citronellol-d6, synthesis can be achieved through the hydrogenation of deuterated precursors like geraniol (B1671447) or nerol (B1678202), often using a copper chromite catalyst to selectively reduce double bonds. smolecule.com Advanced pathways may also involve pyrolysis of related compounds followed by reduction. smolecule.com The goal of these sophisticated synthetic strategies is to produce deuterated compounds with high isotopic purity, which is crucial for their application. mdpi.comnih.gov

Isotopic Labeling for Mechanistic Studies: Stable isotope labeling is a powerful tool for elucidating biosynthetic pathways and reaction mechanisms. acs.orgamazon.comwestminster.ac.uk In plant biology, for instance, feeding plants with isotopically labeled precursors allows researchers to trace the metabolic fate of these molecules. biorxiv.org Techniques combining isotope labeling with high-resolution mass spectrometry enable the unambiguous identification of metabolites and the quantification of metabolic fluxes. acs.orgacs.org Citronellol-d6, with its strategically placed deuterium atoms, can serve as a tracer to study the intricate metabolic networks of monoterpenoids in various organisms.

Integration of Computational Chemistry with Experimental Deuterium Studies

The synergy between computational chemistry and experimental work has become indispensable in modern chemical research, particularly in understanding the subtle effects of deuteration.

Predicting Isotope Effects: Density Functional Theory (DFT) calculations are a valuable tool for predicting and analyzing the consequences of isotopic substitution. mdpi.comresearchgate.net These calculations can model how deuteration affects a molecule's vibrational frequencies, bond lengths, and ultimately, its reactivity. mdpi.com For instance, DFT can be used to calculate the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. nih.gov This information is critical for designing deuterated molecules with specific properties, such as slowed metabolism for drug development. researchgate.net Computational studies can predict the most reactive sites in a molecule, guiding experimental efforts in synthesis and catalysis. researchgate.net

Structural and Spectroscopic Analysis: Computational methods are also crucial for interpreting complex spectroscopic data. In mass spectrometry, deuteration leads to a predictable increase in molecular weight, with Citronellol-d6 appearing at M+6 compared to its non-deuterated form. vulcanchem.com In infrared spectroscopy, the C-D bond stretching vibrations appear at lower frequencies (around 2000-2200 cm⁻¹) compared to C-H stretches (2800-3000 cm⁻¹), providing a clear spectral signature for deuteration. vulcanchem.com DFT calculations can accurately predict these spectroscopic shifts, aiding in the structural confirmation of newly synthesized deuterated compounds like Citronellol-d6. mdpi.com This integration of computational and experimental data provides a comprehensive understanding of the molecule's structure and behavior. chemrxiv.orgucdavis.edu

Expansion of Deuterated Monoterpenoids as Probes in Novel Research Fields

The unique properties of deuterated compounds like Citronellol-d6 make them invaluable probes in a growing number of research areas, from metabolomics to materials science.

Metabolic and Pharmacokinetic Probes: Deuterated molecules are widely used as tracers in metabolic studies. isowater.commdpi.com By introducing a deuterated compound into a biological system, researchers can track its metabolic conversion into various products using techniques like mass spectrometry or deuterium magnetic resonance imaging (DMRI). isowater.commdpi.com This approach provides insights into metabolic pathways and rates. biorxiv.orgmdpi.com In pharmaceutical research, deuteration is a strategy to alter a drug's metabolic profile. nih.gov Replacing hydrogen with deuterium at a site of metabolic attack can slow down the drug's breakdown, potentially leading to improved pharmacokinetic properties. researchgate.netnih.govnih.gov Citronellol-d6 can be used as a probe to study the metabolism of monoterpenoids and to investigate the kinetic isotope effect in enzymatic reactions.

Internal Standards for Quantitative Analysis: In analytical chemistry, particularly in chromatography and mass spectrometry, deuterated compounds are the gold standard for internal standards. clearsynth.com An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but is clearly distinguishable by the detector. Deuterated standards like Citronellol-d6 fulfill this role perfectly. They co-elute with their non-deuterated counterparts but are easily differentiated by their higher mass. vulcanchem.com This allows for accurate quantification by correcting for sample loss during preparation and for variations in instrument response, a process crucial for metabolomics and clinical diagnostics. clearsynth.comacs.org

Development of Standardized Deuterated Reference Libraries for Analytical Research

The reliability and reproducibility of analytical measurements depend heavily on the availability of high-quality reference materials. researchgate.net The development of comprehensive libraries of deuterated standards is a critical step towards standardizing analytical methods across different laboratories.

Need for High-Purity Standards: The creation of reference libraries requires compounds of high chemical and isotopic purity. nih.govnih.gov The National Institute of Standards and Technology (NIST) is actively involved in developing Standard Reference Materials (SRMs) for metabolomics research, which include well-characterized compounds to ensure data quality and comparability. researchgate.net Citronellol-d6, as a commercially available deuterated monoterpenoid, is a candidate for inclusion in such libraries, serving as a reference point for the analysis of essential oils, food, and cosmetic products. eptes.com

Applications in Metabolomics and Lipidomics: Untargeted metabolomics and lipidomics aim to comprehensively measure all small molecules in a biological sample. This ambitious goal requires robust analytical methods and extensive reference libraries for compound identification and quantification. nih.gov The inclusion of deuterated standards like Citronellol-d6 in these libraries is essential for achieving accurate and reliable results. researchgate.net These libraries, often containing a wide range of deuterated metabolites, serve as invaluable tools for quality control, instrument calibration, and data normalization in large-scale biological studies. nih.gov As research in functional foods, personalized medicine, and environmental monitoring expands, so too will the demand for well-characterized deuterated reference libraries.

Q & A

Q. How can Citronellol-d6 be reliably quantified in complex biological matrices using isotopic dilution techniques?

Methodological Answer: Citronellol-d6, a deuterated analog of citronellol, is quantified via gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution analysis (SIDA). Researchers should prepare calibration curves using deuterated internal standards (e.g., Citronellol-d6) to account for matrix effects and ionization efficiency variations. Sample preparation involves liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) to isolate the compound from biological fluids. Validation parameters (linearity, LOD, LOQ) must adhere to FDA/ICH guidelines .

Q. What synthetic routes optimize the yield of Citronellol-d6 for isotopic labeling studies?

Methodological Answer: Vapor-phase hydrogenation of deuterated citronellal using modified nickel catalysts (e.g., Ni-Al₂O₃) under normal pressure achieves >99% conversion to Citronellol-d5. Researchers should monitor reaction kinetics via in-situ FTIR to track deuterium incorporation. Post-synthesis, fractional distillation under reduced pressure (10⁻³ bar) ensures isotopic purity (>98% D). Catalytic efficiency and isotopic retention rates must be validated via NMR (¹H and ²H) and high-resolution MS .

Q. What analytical frameworks distinguish Citronellol-d6 from its non-deuterated counterpart in metabolic studies?

Methodological Answer: Deuterium isotope effects (DIE) in mass spectrometry enable differentiation. Researchers should use fragmentation patterns (e.g., m/z shifts of +6 in parent ions) and retention time shifts in reverse-phase HPLC. For kinetic studies, monitor metabolic half-life differences using compartmental modeling (e.g., WinNonlin) to account for deuterium’s impact on enzyme binding affinities .

Advanced Research Questions

Q. How do isotopic impurities in Citronellol-d6 affect pharmacokinetic modeling in tracer studies?

Methodological Answer: Isotopic impurities (e.g., residual protiated citronellol) introduce bias in compartmental models. Researchers should employ orthogonal purification methods (e.g., preparative HPLC followed by cryogenic trapping) and quantify impurities via qNMR. Sensitivity analysis (Monte Carlo simulations) quantifies error propagation in PK parameters (AUC, Cmax). Reporting impurity thresholds (<2%) is critical for reproducibility .

Q. What experimental designs resolve contradictions in Citronellol-d6’s reported anti-inflammatory mechanisms?

Methodological Answer: Conflicting data on TNF-α modulation (upregulation vs. suppression) may arise from cell-type specificity (e.g., macrophages vs. epithelial cells). Researchers should adopt a factorial design:

  • PICOT Framework :
    • P : Murine macrophage cell lines (RAW 264.7)
    • I : Citronellol-d6 (0.1–10 µM)
    • C : LPS-induced inflammation ± caspase-3/8 inhibitors
    • O : TNF-α, ROS, RIP1/RIP3 levels (ELISA, flow cytometry)
    • T : 24–72 hr exposure
      Statistical analysis via ANOVA with post-hoc Tukey tests identifies dose- and time-dependent effects .

Q. How can metabolic flux analysis (MFA) track Citronellol-d6’s incorporation into terpenoid biosynthesis pathways?

Methodological Answer: Feed ¹³C-labeled glucose with Citronellol-d6 to Saccharomyces cerevisiae cultures. Use LC-HRMS to trace deuterium and ¹³C enrichment in downstream metabolites (e.g., farnesyl pyrophosphate). Computational tools (e.g., INCA) model flux distributions, correcting for isotopic scrambling. Validate via knock-out strains (e.g., ERG10 mutants) to isolate pathway contributions .

Q. What methodologies validate Citronellol-d6’s allelopathic effects on plant models without confounding environmental variables?

Methodological Answer: In wheat germination assays, apply Citronellol-d6 (0.1–1.0 mM) in controlled hydroponic systems. Use a split-plot design with randomization to test dose-response effects on seedling biomass. Confounding factors (pH, light) are minimized via environmental chambers. Data analysis employs mixed-effects models to account for nested variables (e.g., seed batch effects). Significant thresholds: p<0.01 for germination rate, p<0.05 for dry weight .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in Citronellol-d6’s reported cytotoxicity thresholds across studies?

Methodological Answer: Variability often stems from differences in cell viability assays (MTT vs. resazurin). Conduct a meta-analysis using PRISMA guidelines to harmonize datasets. Stratify by assay type, cell line, and exposure duration. Sensitivity analysis identifies outlier studies, while funnel plots assess publication bias. Reconcile thresholds via standardized IC50 normalization (e.g., % viability relative to vehicle controls) .

Q. What statistical approaches are optimal for analyzing time-series consumption data of Citronellol-d6 in longitudinal studies?

Methodological Answer: For historical consumption data (1997–2046), apply autoregressive integrated moving average (ARIMA) models to forecast trends. Validate with cross-sectional cohorts (e.g., academic vs. industrial usage). Use Granger causality tests to identify predictive variables (e.g., funding trends in synthetic biology). Report confidence intervals (95% CI) to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.